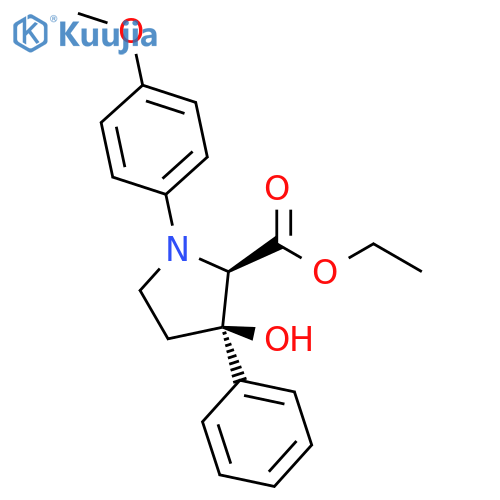

Cas no 1872254-46-0 (ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate)

1872254-46-0 structure

商品名:ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate

CAS番号:1872254-46-0

MF:C20H23NO4

メガワット:341.40092587471

CID:4626005

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate

-

- インチ: 1S/C20H23NO4/c1-3-25-19(22)18-20(23,15-7-5-4-6-8-15)13-14-21(18)16-9-11-17(24-2)12-10-16/h4-12,18,23H,3,13-14H2,1-2H3/t18-,20+/m0/s1

- InChIKey: MQTBGFUJFJGVMF-AZUAARDMSA-N

- ほほえんだ: C(OCC)(=O)[C@H]1[C@](O)(C2=CC=CC=C2)CCN1C1=CC=C(OC)C=C1

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI86547-10mg |

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |

1872254-46-0 | >97% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI86547-5mg |

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |

1872254-46-0 | >97% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AI86547-1mg |

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate |

1872254-46-0 | >97% | 1mg |

$201.00 | 2024-04-20 |

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

1872254-46-0 (ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量